molecular formula C22H18FN3O3S2 B12035400 N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide CAS No. 617698-52-9

N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B12035400
CAS No.: 617698-52-9
M. Wt: 455.5 g/mol
InChI Key: GBGZITBRBVYVBE-HNENSFHCSA-N
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Description

N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a fluorophenyl group, a thiazolidinone ring, and an indole moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting isothiocyanates with α-halo ketones under basic conditions.

    Indole Derivative Synthesis: The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives with 2-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Exploration of its potential as a building block for designing novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-2-oxoacetamide: Lacks the thiazolidinone and indole moieties, resulting in different chemical properties and biological activities.

    2-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indole:

Uniqueness

N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is unique due to its combination of structural features, which confer a distinct set of chemical properties and biological activities. The presence of the fluorophenyl group, thiazolidinone ring, and indole moiety allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

617698-52-9

Molecular Formula

C22H18FN3O3S2

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C22H18FN3O3S2/c1-12(2)26-21(29)19(31-22(26)30)18-13-7-3-6-10-16(13)25(20(18)28)11-17(27)24-15-9-5-4-8-14(15)23/h3-10,12H,11H2,1-2H3,(H,24,27)/b19-18-

InChI Key

GBGZITBRBVYVBE-HNENSFHCSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S

Origin of Product

United States

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